molecular formula C25H24N4O2S B2777945 5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203263-79-9

5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2777945
CAS No.: 1203263-79-9
M. Wt: 444.55
InChI Key: SXQZKOZYLOMJJD-UHFFFAOYSA-N
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Description

5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : The synthesis of novel thiazolo[4,5-d]pyridazin-4(5H)-ones, including compounds with piperidinyl and phenyl substituents, involves reactions of certain thiazol-4-carboxylates with hydrazine, leading to compounds tested for analgesic and anti-inflammatory activities. These synthesis methods provide a foundation for developing compounds with potential therapeutic applications (Demchenko et al., 2015).

  • Biological Activities : Compounds within this class have demonstrated a range of biological activities. For example, certain derivatives have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential as biocidal agents (Youssef et al., 2011). Additionally, some thiazolidinone derivatives, which share structural similarities, have been investigated for their anticancer activities, indicating their utility in cancer research (Lozynskyi et al., 2018).

Antimicrobial and Antituberculosis Potential

  • Antimicrobial Potential : The development of thiazole-aminopiperidine hybrid analogues has led to the discovery of potent inhibitors against Mycobacterium tuberculosis, showcasing their importance in tackling tuberculosis through inhibition of GyrB ATPase and DNA gyrase (Jeankumar et al., 2013).

  • Antituberculosis Activity : Specifically designed thiazole-piperidine hybrids have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for this global health threat. The research into these compounds underscores the ongoing efforts to find more effective and less toxic options for tuberculosis therapy.

Properties

IUPAC Name

5-[2-(4-methylphenyl)-2-oxoethyl]-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-17-10-12-18(13-11-17)20(30)16-29-24(31)22-23(21(27-29)19-8-4-2-5-9-19)32-25(26-22)28-14-6-3-7-15-28/h2,4-5,8-13H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQZKOZYLOMJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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